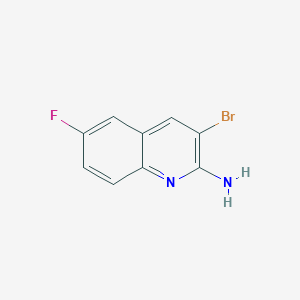

3-Bromo-6-fluoroquinolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFN2 |

|---|---|

Molecular Weight |

241.06 g/mol |

IUPAC Name |

3-bromo-6-fluoroquinolin-2-amine |

InChI |

InChI=1S/C9H6BrFN2/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4H,(H2,12,13) |

InChI Key |

MSTZEWAYEHJFTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1F)Br)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 6 Fluoroquinolin 2 Amine

Transformations Involving the Amino Group (C2-amine)

The amino group at the C2 position of the quinoline (B57606) ring is a key site for derivatization. Its nucleophilic nature allows for reactions such as N-alkylation, N-acylation, and the formation of substituted amides and carboxamides.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces alkyl groups onto the nitrogen atom of the amino group. This can be achieved using various alkylating agents. For instance, the reaction of similar aminoquinolines with alkyl halides in the presence of a base can yield N-alkylated products. While specific examples for 3-bromo-6-fluoroquinolin-2-amine are not extensively documented in readily available literature, the general reactivity of 2-aminoquinolines suggests that such transformations are feasible.

N-acylation involves the introduction of an acyl group to the amino function, typically through reaction with acyl chlorides or anhydrides. This reaction is often used to protect the amino group or to introduce specific functionalities. For example, the acylation of 2-amino-6-bromobenzothiazole, a related heterocyclic amine, has been successfully demonstrated using acetic anhydride. nih.gov This suggests that this compound could similarly undergo N-acylation to form the corresponding acetamide (B32628) derivative.

Formation of Substituted Amides and Carboxamides

The amino group of this compound can be converted into a wide range of substituted amides and carboxamides. These reactions are fundamental in medicinal chemistry for creating diverse compound libraries for biological screening. The synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines has been reported as a strategy to develop inhibitors for enzymes like PFKFB3. nih.gov This highlights the potential for the amino group of this compound to be derivatized into various amides and sulfonamides to explore its pharmacological potential.

Reactivity of Halogen Substituents (Bromine at C3, Fluorine at C6)

The bromine and fluorine atoms on the quinoline ring offer additional opportunities for chemical modification through reactions like nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinolines

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic systems. In the context of this compound, the reactivity of the halogen substituents towards nucleophiles is influenced by the electron-withdrawing nature of the quinoline ring and the other substituents. Generally, halogens at positions activated by electron-withdrawing groups are more susceptible to SNAr.

While specific SNAr studies on this compound are not widely reported, research on related fluoroarenes and chloroquinolines provides insights. For instance, a method for the nucleophilic defluorination of unactivated fluoroarenes using organic photoredox catalysis has been developed, allowing for substitution with various nucleophiles like azoles, amines, and carboxylic acids. nih.gov Furthermore, practical procedures for the SNAr of aryl fluorides and chlorides with dimethylamine (B145610) have been established, demonstrating the feasibility of replacing halogen atoms with amino groups under specific conditions. nih.gov These methodologies could potentially be adapted for the selective substitution of the fluorine or bromine atom in this compound.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and the bromine atom at the C3 position of this compound is an ideal handle for such transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is widely used to form C-C bonds. nih.gov This reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating its tolerance for free amino groups. nih.gov The synthesis of novel pyridine (B92270) derivatives through Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids further illustrates the utility of this reaction for functionalizing brominated amino-heterocycles. mdpi.com These examples strongly suggest that this compound would be a suitable substrate for Suzuki coupling reactions to introduce a variety of aryl and other organic fragments at the C3 position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically carried out under mild conditions and has been employed in the synthesis of complex molecules. wikipedia.org The successful Sonogashira cross-coupling of bromocyanofluoro pyridine nuclei to access alkynyl-3-fluoro-2-pyridinamidoximes showcases the applicability of this reaction to similar fluorinated and brominated heterocyclic systems. soton.ac.uk This indicates that this compound could be readily coupled with various terminal alkynes at the C3 position.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org This reaction is particularly valuable for constructing aryl amines. wikipedia.org A key application has been the selective amination of 6-bromo-2-chloroquinoline, where the aryl bromide reacts in the presence of a heteroaryl chloride. nih.gov This selectivity highlights the potential for controlled functionalization of polyhalogenated systems. Given this precedent, the bromine at the C3 position of this compound is expected to be reactive in Buchwald-Hartwig amination, allowing for the introduction of a wide range of amino groups.

| Cross-Coupling Reaction | Description | Potential Application for this compound |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between an organohalide and an organoboron compound to form a C-C bond. nih.gov | Introduction of aryl, heteroaryl, or alkyl groups at the C3 position. |

| Sonogashira Coupling | Palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a C-C bond. wikipedia.org | Introduction of alkynyl groups at the C3 position. |

| Buchwald-Hartwig Amination | Palladium-catalyzed reaction between an amine and an aryl halide to form a C-N bond. wikipedia.org | Introduction of primary or secondary amino groups at the C3 position. |

Selective Halogen Interconversions and Exchange Reactions

Selective halogen interconversions or exchange reactions could potentially be used to modify the reactivity of the this compound scaffold. For instance, a bromo-iodo exchange could be performed to generate a more reactive iodo-substituted quinoline for subsequent cross-coupling reactions. While specific examples for this particular molecule are scarce, halogen exchange reactions are a known strategy in organic synthesis to fine-tune the reactivity of substrates for specific transformations.

Functionalization of the Quinoline Ring System

The quinoline core of this compound is a prime target for functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. Modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation, offer powerful tools for the regioselective modification of the quinoline ring.

Selective C-H Functionalization at Remote Positions (e.g., C7)

Achieving selective C-H functionalization at positions remote from the inherent reactivity of the pre-existing functional groups is a significant challenge in organic synthesis. For the this compound molecule, the C7 position represents such a remote site. While direct C-H activation at C7 of an unsubstituted quinoline is difficult, the presence of a directing group can steer the reaction to a specific site.

In the context of the target molecule, the 2-amino group could potentially act as a directing group. However, the literature more commonly reports the use of directing groups at the C8 position to achieve C7 functionalization. For instance, rhodium-catalyzed C7-alkenylation of 8-aminoquinolines has been demonstrated. nih.gov This strategy relies on the formation of a six-membered rhodacycle intermediate, which facilitates the selective activation of the C7-H bond.

The electronic properties of the this compound substrate, characterized by the electron-donating amino group and the electron-withdrawing fluoro and bromo substituents, will significantly influence the feasibility and outcome of C-H activation reactions. The electron-rich nature of the ring system, enhanced by the amino group, could potentially facilitate electrophilic substitution reactions. Conversely, the directing group ability of the 2-amino group for remote C-H activation at C7 would need to overcome the intrinsic electronic biases of the substituted quinoline ring.

Table 1: Potential Strategies for C7-Functionalization of Quinolines

| Catalyst System | Directing Group | Reactant | Product | Reference |

| Rh(III) | 8-Amino | Alkenes | C7-Alkenylated Quinoline | nih.gov |

| Pd(II) | N/A | Aryl Halides | C8-Arylated Quinoline | nih.govnih.gov |

It is important to note that the direct C7 functionalization of this compound has not been explicitly reported. The strategies outlined above are based on related quinoline systems and would require empirical validation for the specific substrate.

Annulation and Ring-Expansion Reactions

Annulation and ring-expansion reactions offer powerful strategies for constructing fused polycyclic systems and expanding the core heterocyclic structure of this compound. These transformations can lead to novel scaffolds with potentially unique biological activities.

Annulation Reactions:

Annulation reactions involve the construction of a new ring fused to the existing quinoline framework. Various methods have been developed for the annulation of quinolines, often proceeding through cycloaddition or condensation pathways. For instance, [4+2] annulation reactions using 2-azidobenzaldehydes have been employed to synthesize a variety of quinoline derivatives. nih.gov Another approach involves the oxidative annulation of anilines with other components. rsc.org

The electron-rich nature of the this compound ring system, due to the 2-amino group, could favor annulation reactions that proceed through electrophilic attack on the quinoline core. The bromine atom at C3 could also serve as a handle for further transformations either before or after the annulation step. For example, a cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes, facilitated by an 8-aminoquinoline (B160924) directing group, has been reported to construct γ-carbolinones. acs.orggoogle.com While the directing group is at a different position, the principle of building a new ring onto the quinoline scaffold is relevant.

Ring-Expansion Reactions:

Ring-expansion reactions can convert the six-membered pyridine ring of the quinoline into a seven-membered ring, such as an azepine. Such transformations can dramatically alter the three-dimensional structure and properties of the molecule. A known strategy for the ring expansion of activated quinolines involves their reaction with diazocarbonyl compounds in the presence of a copper triflate catalyst. semanticscholar.org This reaction proceeds via a C-C insertion mechanism.

The applicability of these methods to this compound would depend on the specific reaction conditions and the influence of the substituents on the electronic and steric environment of the quinoline ring.

Table 2: Examples of Annulation and Ring-Expansion Reactions on Quinolines

| Reaction Type | Catalyst/Reagent | Reactants | Product Type | Reference |

| [4+2] Annulation | N/A | 2-Azidobenzaldehyde, Alkene/Alkyne | Fused Quinoline | nih.gov |

| Oxidative Annulation | Cu(0), AgOTf | Anthranil, Phenylacetaldehyde | 8-Acylquinoline | rsc.org |

| Ring Expansion | Copper Triflate | Diazocarbonyl Compound | Benzoazepine | semanticscholar.org |

Stereochemical Control in Derivatization of this compound

The introduction of stereocenters during the derivatization of this compound is a critical aspect for the development of compounds with specific biological activities, as enantiomers often exhibit different pharmacological profiles. Stereochemical control can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral derivatizing agents.

While specific studies on the stereoselective derivatization of this compound are not prevalent in the literature, general principles of asymmetric synthesis can be applied. For instance, if a derivatization reaction creates a new chiral center, employing a chiral catalyst could favor the formation of one enantiomer over the other. Asymmetric synthesis of quinoline-naphthalene atropisomers has been achieved using a chiral phosphoric acid-catalyzed Povarov reaction. researchgate.net

Another approach involves the use of chiral derivatizing agents. These are chiral molecules that react with the substrate to form diastereomers, which can then be separated using standard chromatographic techniques. After separation, the chiral auxiliary can be cleaved to yield the enantiomerically pure products. A variety of chiral derivatizing agents are commercially available or can be synthesized. researchgate.netnih.govresearchgate.net For example, chiral amino acids have been used to synthesize new chiral derivatizing reagents for the enantioseparation of β-blockers. researchgate.net

The development of stereoselective derivatization methods for this compound would be a valuable contribution to the medicinal chemistry of this scaffold, enabling the exploration of the structure-activity relationships of its individual enantiomers.

Table 3: General Strategies for Stereochemical Control

| Strategy | Description | Example | Reference |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Chiral phosphoric acid-catalyzed Povarov reaction for atropisomer synthesis. | researchgate.net |

| Chiral Derivatizing Agents | Reaction with a chiral molecule to form separable diastereomers. | Use of L-proline to create chiral derivatizing reagents. | researchgate.net |

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor. | Synthesis of chiral alkaloids from chiral precursors. | google.com |

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 6 Fluoroquinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the elucidation of the molecular structure.

Elucidation of Proton Environments by ¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Bromo-6-fluoroquinolin-2-amine is anticipated to exhibit distinct signals corresponding to the aromatic protons and the amine group protons. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the quinoline (B57606) ring. The amino group (-NH₂) at the C2 position is expected to cause a general upfield shift of the protons on the pyridine (B92270) ring, while the bromine at C3 and the fluorine at C6 will have more localized effects.

The aromatic region will likely display a set of coupled multiplets. The proton at C4, being adjacent to the bromine atom, is expected to appear as a singlet or a narrowly split doublet. The protons on the benzene (B151609) ring (C5-H, C7-H, and C8-H) will form a more complex splitting pattern due to their mutual couplings and the coupling with the fluorine atom at C6. Specifically, the proton at C5 will likely show a doublet of doublets due to coupling with H7 and the fluorine at C6. Similarly, the H7 proton will be split by H5, H8, and the fluorine atom. The H8 proton is expected to be a doublet, coupled with H7. The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H4 | 8.0 - 8.2 | s | - |

| H5 | 7.4 - 7.6 | dd | J(H5-H7) ≈ 2-3, J(H5-F6) ≈ 8-10 |

| H7 | 7.2 - 7.4 | ddd | J(H7-H8) ≈ 8-9, J(H7-F6) ≈ 5-7, J(H7-H5) ≈ 2-3 |

| H8 | 7.7 - 7.9 | d | J(H8-H7) ≈ 8-9 |

| NH₂ | 5.0 - 6.0 | br s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Characterization of Carbon Skeleton by ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts will be influenced by the substituents. The carbon atom C2, attached to the amino group, is expected to be significantly shielded and appear at a lower chemical shift compared to unsubstituted quinoline. Conversely, the carbon atoms attached to the electronegative bromine (C3) and fluorine (C6) atoms will be deshielded and appear at higher chemical shifts. The C-F coupling will be observable for the carbon atoms in proximity to the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 155 - 160 |

| C3 | 110 - 115 |

| C4 | 138 - 142 |

| C4a | 145 - 150 |

| C5 | 115 - 120 (with C-F coupling) |

| C6 | 158 - 162 (with large C-F coupling) |

| C7 | 110 - 115 (with C-F coupling) |

| C8 | 125 - 130 |

| C8a | 140 - 145 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Analysis of Fluorine Environments by ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum corresponding to the fluorine atom at the C6 position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a multiplet due to coupling with the neighboring protons, primarily H5 and H7.

Mass Spectrometry (MS) for Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The calculated exact mass of this compound (C₉H₆BrFN₂) is 240.9698 u. An experimental HRMS measurement would be expected to yield a value very close to this calculated mass, confirming the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 241.9777 and 243.9756, reflecting the isotopic distribution of bromine. Fragmentation of the parent ion might also be observed, providing further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. youtube.com The principle of IR spectroscopy lies in the interaction of infrared radiation with the molecule, which causes vibrations of the chemical bonds. azom.com Different functional groups absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint of the compound. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features, including the amine group, the quinoline ring system, and the carbon-halogen bonds.

The analysis of the IR spectrum of this compound would reveal key stretching and bending vibrations. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. tubitak.gov.tr Aromatic C-H stretching vibrations from the quinoline ring would appear around 3000-3100 cm⁻¹. ajabs.org The C=C and C=N stretching vibrations within the quinoline ring system are expected to produce a series of bands in the 1400-1650 cm⁻¹ region. ajabs.org

The presence of the fluorine and bromine substituents on the quinoline ring also gives rise to characteristic absorptions. The C-F stretching vibration is typically found in the 1000-1400 cm⁻¹ range, often exhibiting a strong intensity. researchgate.net The C-Br stretching vibration is observed at lower wavenumbers, generally in the 500-700 cm⁻¹ region. These specific absorption frequencies provide clear evidence for the presence of these halogens in the molecular structure.

A representative, hypothetical IR data table for this compound is presented below, based on characteristic frequencies for similar molecules. tubitak.gov.trajabs.orgresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline Ring) |

| 1620 - 1580 | C=C Stretch | Aromatic (Quinoline Ring) |

| 1550 - 1500 | N-H Bend | Primary Amine |

| 1400 - 1000 | C-F Stretch | Aryl Fluoride |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

| 700 - 500 | C-Br Stretch | Aryl Bromide |

X-ray Crystallography for Solid-State Structural Elucidation

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the quinoline ring system, the precise locations of the bromine, fluorine, and amine substituents, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. These interactions are crucial for understanding the solid-state properties of the compound.

While specific crystallographic data for this compound is not publicly available, a representative table of crystallographic parameters for a related 4-aminoquinoline (B48711) derivative is provided below to illustrate the type of information obtained from such an analysis. nih.gov

| Crystal Parameter | Example Value (for a related 4-aminoquinoline derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.789 |

| c (Å) | 15.234 |

| α (°) | 90 |

| β (°) | 101.23 |

| γ (°) | 90 |

| Volume (ų) | 1634.5 |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture, making them essential for assessing the purity of chemical compounds like this compound. nih.gov The fundamental principle of chromatography involves the differential partitioning of analytes between a stationary phase and a mobile phase. ird.fr

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile and thermally sensitive compounds. novasolbio.com For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. researchgate.net In this setup, a nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.comchromforum.org The purity of the compound is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. oup.com Given the likely boiling point of a halogenated aminoquinoline, GC could potentially be used for its analysis, possibly after derivatization to increase its volatility. A typical GC analysis would involve a capillary column with a nonpolar or medium-polarity stationary phase and a temperature gradient to ensure efficient separation.

The following table provides a hypothetical example of HPLC conditions that could be used for the purity analysis of this compound, based on methods for similar compounds. nih.govsielc.com

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

These chromatographic methods are crucial for ensuring the quality and purity of this compound, which is a critical aspect for its application in research and development. arborpharmchem.commoravek.com

Computational Chemistry and Theoretical Investigations of 3 Bromo 6 Fluoroquinolin 2 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-Bromo-6-fluoroquinolin-2-amine, DFT calculations can elucidate its geometric and electronic structure. These calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to accurately model the electron distribution.

The optimized molecular structure reveals key bond lengths and angles, providing a foundational understanding of the molecule's geometry. Frontier Molecular Orbital (FMO) analysis, a key component of DFT studies, is crucial for understanding the molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. acs.org

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other chemical species. Electronegative regions, shown in shades of red, indicate areas prone to electrophilic attack, while electropositive regions, in blue, are susceptible to nucleophilic attack. For this compound, the nitrogen atoms and the fluorine atom are expected to be electron-rich, while the hydrogen atoms of the amine group would be electron-poor.

Table 1: Calculated Electronic Properties of a Representative Halogenated Quinoline (B57606) Derivative

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is representative and based on DFT calculations for structurally similar halogenated quinoline derivatives.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. For this compound, molecular modeling is employed to explore its possible conformations and to understand its interactions with biological macromolecules, such as enzymes or receptors. researchgate.net

Conformational analysis is a critical aspect of molecular modeling, especially for flexible molecules. While the quinoline core of this compound is rigid, the exocyclic amine group can rotate. Computational methods can be used to calculate the potential energy surface associated with the rotation around the C-N bond, identifying the most stable (lowest energy) conformation. This information is vital for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the molecule's conformation. researchgate.netnih.gov

Molecular docking is a powerful molecular modeling technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, docking can be used to predict how this compound might interact with the active site of a target protein. nih.gov These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the complex. acs.org

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is an invaluable tool for predicting various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. For this compound, theoretical calculations can provide insights into its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Theoretical 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These predicted chemical shifts, when compared with experimental data, can help in the assignment of signals and confirm the molecule's structure. nih.gov

Similarly, the vibrational frequencies in the IR spectrum can be computed. nih.gov These calculations can predict the positions of characteristic absorption bands corresponding to specific functional groups, such as the N-H stretching of the amine group and the C-F and C-Br stretching vibrations.

Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is useful for understanding the electronic transitions within the molecule.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). rsc.org These descriptors are useful for comparing the reactivity of different molecules and for predicting the types of reactions they are likely to undergo.

Table 2: Predicted Spectroscopic and Reactivity Data for a Representative Halogenated Quinoline Derivative

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (Amine Protons) | 5.5 - 6.5 ppm |

| 13C NMR Chemical Shift (Carbon attached to Bromine) | 110 - 120 ppm |

| IR Frequency (N-H Stretch) | 3400 - 3500 cm-1 |

| UV-Vis λmax | ~320 nm |

| Chemical Hardness (η) | 2.2 eV |

Note: The data in this table is representative and based on computational predictions for structurally similar halogenated quinoline derivatives.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational approaches can be used to map out the entire reaction pathway, identifying transition states and intermediates. acs.org This provides a detailed, step-by-step understanding of how the reaction proceeds.

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined from this surface. A lower activation energy indicates a faster reaction. These calculations can help in understanding why a particular reaction is favored over another and can be used to predict the outcome of a reaction under different conditions.

For example, in studying the synthesis of quinoline derivatives, computational methods can be used to investigate the mechanism of the cyclization step, providing insights into the role of the catalyst and the factors that control the regioselectivity of the reaction. acs.org

Quantum Chemical Calculations for Understanding Selectivity in Chemical Transformations

Quantum chemical calculations are particularly useful for understanding and predicting the selectivity of chemical reactions, such as regioselectivity and stereoselectivity. In the case of this compound, which has multiple potential reaction sites, these calculations can predict which site is most likely to react.

For instance, in an electrophilic aromatic substitution reaction, the regioselectivity is governed by the electron density at different positions on the quinoline ring. By analyzing the calculated charge distribution or the local reactivity descriptors such as the Fukui function, it is possible to predict the most probable site of electrophilic attack.

Similarly, in reactions where multiple products can be formed, computational methods can be used to calculate the relative energies of the different possible products and the activation energies for their formation. The product formed via the lowest energy pathway is generally the major product. This predictive capability is extremely valuable in synthetic chemistry for designing reactions that yield the desired product with high selectivity.

Applications of 3 Bromo 6 Fluoroquinolin 2 Amine As a Synthetic Building Block

Precursor for the Synthesis of Diverse Polycyclic Heteroaromatic Compounds

No literature is available that describes the use of 3-Bromo-6-fluoroquinolin-2-amine as a precursor for synthesizing polycyclic heteroaromatic compounds.

Utility in the Modular Construction of Chemical Libraries

There are no documented instances of this compound being utilized in the modular construction of chemical libraries for drug discovery or other purposes.

Future Research Trajectories and Academic Perspectives on 3 Bromo 6 Fluoroquinolin 2 Amine

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bromine atom at the 3-position and the amino group at the 2-position of 3-Bromo-6-fluoroquinolin-2-amine are prime sites for a variety of chemical transformations. Future research is anticipated to move beyond standard cross-coupling reactions to explore more novel reactivity patterns.

One area of interest lies in the application of modern cross-coupling reactions. While Suzuki and Sonogashira reactions are well-established for C-C bond formation on bromo-substituted heterocycles, the focus could shift towards more challenging and novel couplings. mdpi.comtubitak.gov.trrsc.org For instance, the development of Chan-Lam coupling reactions for this substrate could provide efficient access to N- and O-arylated derivatives. organic-chemistry.org Furthermore, exploring dual functionalization, where both the bromine and the amino group react in a single pot or a sequential manner, could lead to the rapid construction of complex molecular architectures.

The presence of the amino group also opens the door to amination reactions, potentially leading to the synthesis of novel diaminoquinoline derivatives. georgiasouthern.edu Research into unprecedented transformations, such as C-H activation at other positions of the quinoline (B57606) ring, catalyzed by transition metals, could unveil new pathways for functionalization. nih.govrsc.org The reactivity of the quinoline nitrogen itself, through quaternization and subsequent reactions, remains a field with potential for novel discoveries. nih.gov

| Potential Reaction Type | Reagents and Conditions | Potential Products |

| Chan-Lam C-N Coupling | Aryl boronic acids, Cu(OAc)₂, base, O₂ | 2-Amino-3-(arylamino)-6-fluoroquinolines |

| Dual Functionalization | 1. Alkyne, Pd/Cu catalyst (Sonogashira) 2. Aryl halide, Pd catalyst (Buchwald-Hartwig) | 3-Alkynyl-2-(arylamino)-6-fluoroquinolines |

| C-H Activation/Annulation | Alkynes, Rh(III) catalyst, oxidant | Fused polycyclic quinoline systems |

Development of Greener and More Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. researchgate.netnih.govacs.org Future research on this compound will likely prioritize the development of more environmentally benign and sustainable synthetic protocols.

This includes the use of greener solvents, such as water or ethanol, and the exploration of catalyst-free or metal-free reaction conditions. jocpr.com Microwave-assisted synthesis is another promising avenue, as it can significantly reduce reaction times and energy consumption. nih.govnih.gov The use of nanocatalysts, which offer high catalytic activity and recyclability, is also a key area for development in the synthesis of quinoline derivatives. nih.govacs.org

Furthermore, biocatalytic and chemo-enzymatic strategies are emerging as powerful tools for the synthesis of quinolines and their derivatives. acs.org The use of enzymes like monoamine oxidase (MAO-N) or horseradish peroxidase (HRP) could offer highly selective and environmentally friendly alternatives to traditional chemical methods. acs.org The development of flow chemistry processes for the synthesis and functionalization of this compound would also contribute to a more sustainable and scalable production. thieme-connect.de

| Green Chemistry Approach | Potential Application | Anticipated Benefits |

| Microwave-Assisted Synthesis | Synthesis of this compound derivatives | Reduced reaction times, lower energy consumption |

| Nanocatalysis | Cross-coupling reactions | High efficiency, catalyst recyclability, mild conditions |

| Biocatalysis | Selective functionalization of the quinoline core | High selectivity, use of renewable resources, mild conditions |

| Flow Chemistry | Continuous production of the target compound and its derivatives | Improved safety, scalability, and process control |

Advanced Functionalization for Chemical Research beyond Traditional Areas

The unique electronic properties conferred by the fluorine and bromine substituents, combined with the reactive amino group, make this compound an attractive scaffold for applications beyond traditional medicinal chemistry.

Advanced functionalization could lead to the development of novel materials with interesting photophysical properties. For instance, derivatization with appropriate chromophores could yield fluorescent probes for biological imaging or chemosensors for the detection of metal ions or other analytes. The quinoline core is known to be a part of luminescent materials, and modification of this specific scaffold could lead to new organic electroluminescent (EL) materials for use in organic light-emitting diodes (OLEDs). jocpr.comnih.gov

In the realm of medicinal chemistry, the scaffold can be elaborated to target a wider range of biological targets. For example, the synthesis of hybrids with other pharmacologically active moieties could lead to compounds with dual modes of action or improved pharmacokinetic profiles. researchgate.net The introduction of trifluoromethyl groups, for instance, is a common strategy to enhance the metabolic stability and cell permeability of drug candidates. rsc.org

| Area of Application | Type of Functionalization | Potential Outcome |

| Materials Science | Introduction of conjugated systems via Sonogashira or Suzuki coupling | Novel fluorescent probes or OLED materials |

| Medicinal Chemistry | Hybridization with other known pharmacophores | Compounds with enhanced biological activity or novel mechanisms of action |

| Chemical Biology | Attachment of photo-cross-linking groups | Probes for target identification and validation |

Integration into Automated and High-Throughput Synthesis Platforms

The need for rapid discovery and optimization of new chemical entities has driven the integration of automation and high-throughput technologies in chemical synthesis. oxfordglobal.comnih.gov Future research on this compound and its derivatives will undoubtedly benefit from these advancements.

Robotic systems can be employed for the parallel synthesis of libraries of derivatives, allowing for the rapid exploration of structure-activity relationships (SAR). researchgate.netyoutube.com Automated platforms can perform a large number of reactions under different conditions, facilitating the optimization of reaction parameters in a much shorter timeframe than traditional methods. nih.gov The use of artificial intelligence (AI) and machine learning algorithms can further accelerate this process by predicting optimal reaction conditions and even proposing novel synthetic routes. youtube.com

High-throughput screening of the resulting compound libraries against various biological targets or for specific material properties will be crucial for identifying lead compounds. This integrated approach of automated synthesis and high-throughput screening will be instrumental in unlocking the full potential of the this compound scaffold.

| Automated Platform | Application in Research | Expected Advancement |

| Robotic Synthesizer | Parallel synthesis of a library of this compound derivatives | Rapid generation of diverse compounds for screening |

| High-Throughput Reaction Screening | Optimization of cross-coupling and functionalization reactions | Efficient discovery of optimal reaction conditions |

| AI-Driven Synthesis Planning | Prediction of novel synthetic routes and reaction outcomes | Acceleration of the discovery of new derivatives and synthetic methods |

Q & A

Q. What synthetic routes are recommended for 3-Bromo-6-fluoroquinolin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: A multi-step synthesis starting from halogenated quinoline precursors is typical. For example, bromination/fluorination of a quinoline scaffold followed by amine functionalization at position 2. Traditional methods like nucleophilic substitution (using NaNH₂ or NH₃ in THF) can be optimized via microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) or continuous flow chemistry to enhance yield and reduce side products . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm via LC-MS.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using deuterated DMSO or CDCl₃. The amine proton (NH₂) typically appears as a broad singlet at δ 5.5–6.5 ppm, while aromatic protons show splitting patterns reflecting J coupling (e.g., ³JHF for fluorine interactions).

- X-ray Crystallography: Grow single crystals via slow evaporation (acetone/hexane). Use SHELXL for structure refinement, focusing on resolving halogen positions (Br, F) and hydrogen bonding of the amine group . Validate against CIF deposition standards (e.g., R-factor < 0.05).

- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) in positive ion mode; expect [M+H]⁺ at m/z ~255.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts or XRD bond lengths) for this compound?

- Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data. For XRD, use Olex2 or Mercury to overlay experimental and computational structures, focusing on deviations in bond angles (e.g., C-Br vs. C-F). Adjust computational models by incorporating solvent effects (PCM for DMSO) or relativistic effects for heavy atoms (Br) . Cross-validate with solid-state NMR if crystallographic ambiguity persists.

Q. What strategies are effective in evaluating the structure-activity relationships (SAR) of this compound derivatives for antimicrobial activity?

- Methodological Answer:

- Systematic Substitution: Synthesize analogues with varying halogens (e.g., Cl at position 6) or substituents (e.g., methyl at position 4). Use a Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial panel for MIC testing .

- Mechanistic Probes: Perform time-kill assays and synergy studies with β-lactam antibiotics. Use molecular docking (AutoDock Vina) to predict binding to bacterial targets (e.g., DNA gyrase).

- Data Analysis: Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft ES) parameters with bioactivity.

Q. How does regioselectivity in nucleophilic substitution reactions of this compound vary under different conditions?

- Methodological Answer:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor substitution at bromine (position 3) due to better stabilization of transition states. Protic solvents (MeOH) may shift reactivity toward fluorine displacement.

- Catalysis: Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling at bromine, retaining fluorine. For SNAr at fluorine, employ K₂CO₃ in DMF at 80°C . Monitor regioselectivity via ¹⁹F NMR (δ -110 to -120 ppm for aromatic F).

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound in acidic/basic media?

- Methodological Answer: Conduct accelerated stability studies:

- Acidic Conditions: Dissolve in 0.1 M HCl (25°C, 24h); analyze via HPLC for degradation products (e.g., debromination or hydrolysis).

- Basic Conditions: Test in 0.1 M NaOH; monitor fluorine displacement via ¹⁹F NMR.

- Controlled Atmosphere: Use inert gas (N₂) to rule out oxidative degradation. Compare with literature using Arrhenius plots to reconcile discrepancies in reported half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.